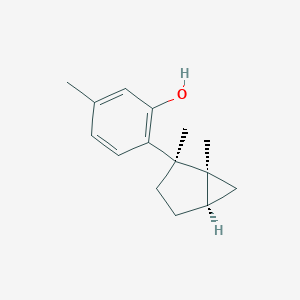
Debromolaurinterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Debromolaurinterol is a sesquiterpenoid that is laurinterol in which the bromo group has been replaced by a hydrogen. Isolated from Laurencia intermedia and Aplysia kurodai, it exhibits antimicrobial activity. It has a role as a metabolite, an antimicrobial agent and an EC 3.6.3.9 (Na(+)/K(+)-transporting ATPase) inhibitor. It is a member of phenols and a sesquiterpenoid. It derives from a laurinterol.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Debromolaurinterol exhibits significant antimicrobial properties, making it a candidate for pharmaceutical applications. Research has shown that it possesses activity against various pathogens.
Case Study: Antimycobacterial Activity
A study evaluated the antimycobacterial effects of this compound alongside other compounds isolated from Laurencia. The minimum inhibitory concentration (MIC) for this compound was determined to be 64 µg/mL against Mycobacterium abscessus and other strains, indicating its potential as an effective treatment option for tuberculosis and related infections .
| Compound | MIC (µg/mL) | SI (Therapeutic Window) |
|---|---|---|
| This compound | 64 | 3.8 |
| Aplysin | 25 | 3.2 - 6.5 |
| Laurinterol | 32 | 3.8 |
Antifouling Properties
This compound has shown promising antifouling properties, which are crucial in marine applications to prevent biofouling on ships and underwater structures.
Case Study: Antifouling Activity Against Barnacle Larvae
In a study assessing antifouling agents, this compound demonstrated an effective EC50 of 0.5 µg/mL against the larvae of Amphibalanus amphitrite, indicating low toxicity and high efficacy . This positions it as a viable alternative to conventional antifouling agents that often have harmful environmental impacts.
| Compound | EC50 (µg/mL) | LC50 (µg/mL) |
|---|---|---|
| This compound | 0.5 | >10 |
| Laurinterol | 0.65 | 5.8 |
| Isolaurinterol | 0.34 | >10 |
Antitumor Activity
The potential antitumor effects of this compound have been explored in various studies, particularly in relation to breast cancer cells.
Case Study: Cytotoxicity Against Cancer Cells
Research indicated that this compound exhibited cytotoxic effects on breast cancer cell lines in three-dimensional cultures. The compound showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Environmental Applications
Beyond its biomedical uses, this compound is also being investigated for its role in sustainable practices.
Bioprospecting for Sustainable Solutions
Marine macroalgae, including those producing this compound, are being explored for their ability to produce bioactive compounds that can be utilized in wastewater treatment and as natural fertilizers . This aligns with global efforts towards sustainability and reducing reliance on synthetic chemicals.
Propiedades
Número CAS |
10539-88-5 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
Clave InChI |
XQATUTRQDIODTL-UGFHNGPFSA-N |
SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















